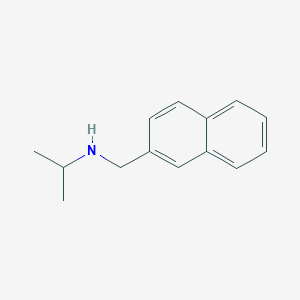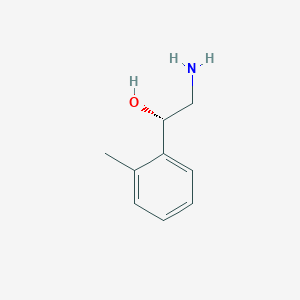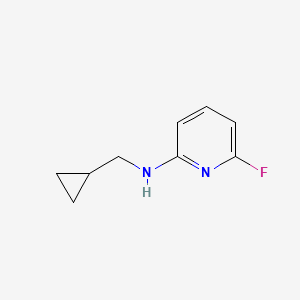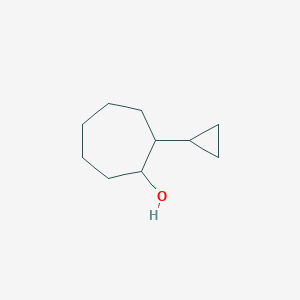
2-Cyclopropanecarbonylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonylbutanal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a cyclopropane ring attached to a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylbutanal typically involves the cyclopropanation of a suitable precursor followed by the introduction of the butanal group. One common method is the reaction of cyclopropanecarbonyl chloride with butanal in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-Cyclopropanecarbonylbutanoic acid
Reduction: 2-Cyclopropanecarbonylbutanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
2-Cyclopropanecarbonylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-butanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.
Cyclopropanecarboxaldehyde: Contains a cyclopropane ring attached to an aldehyde group but lacks the butanal moiety.
Cyclopropanecarboxylic acid: Contains a cyclopropane ring attached to a carboxylic acid group.
Uniqueness
2-Cyclopropanecarbonylbutanal is unique due to the combination of a cyclopropane ring and a butanal group
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)butanal |
InChI |
InChI=1S/C8H12O2/c1-2-6(5-9)8(10)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
VGZGUQXMHONSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B13288897.png)
![2-chloro-N-[3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)phenyl]acetamide](/img/structure/B13288901.png)

![1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13288916.png)

![(Butan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288927.png)

![1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13288944.png)

![(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine](/img/structure/B13288963.png)
![(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13288969.png)


amine](/img/structure/B13288988.png)
